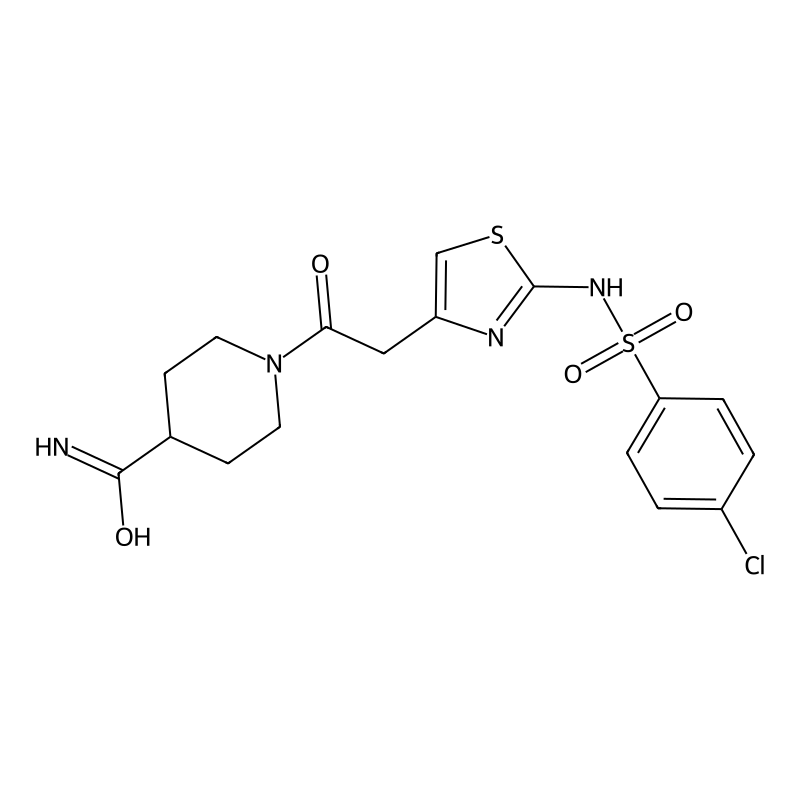

1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

While the compound contains structural elements found in various molecules with diverse functionalities, including:

- Piperidine ring: A common scaffold present in numerous biologically active molecules, including anticonvulsants, antifungals, and antihistamines .

- Thiazole ring: A five-membered heterocyclic ring found in various pharmaceuticals known for their anticonvulsant, antibacterial, and anticancer properties .

- Sulfonamide group: A functional group present in numerous clinically relevant drugs, including sulfa antibiotics and diuretics .

- Carboxamide group: A functional group commonly found in various drugs, often associated with amide bond formation and influencing protein interactions .

1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide is a complex organic compound characterized by its unique structural features. It contains a piperidine ring, which is a six-membered nitrogen-containing heterocycle, and incorporates a thiazole moiety, known for its biological significance. The compound also includes a sulfonamide group, which is often associated with antimicrobial properties. Its molecular formula is C18H20ClN3O3S, and it has a molecular weight of approximately 393.89 g/mol .

- Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

- Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, allowing for modifications that enhance biological activity.

- Acylation Reactions: The piperidine nitrogen can be acylated to form derivatives with varied biological properties.

1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide exhibits notable biological activities. Compounds containing thiazole and sulfonamide groups are often investigated for their potential as:

- Antimicrobial Agents: Many derivatives have shown efficacy against various bacterial strains, including Staphylococcus aureus.

- Anticancer Properties: Some studies suggest that thiazole-containing compounds may inhibit cancer cell proliferation through various mechanisms.

- Anti-inflammatory Effects: The compound may also exhibit anti-inflammatory properties, making it a candidate for further pharmacological studies .

The synthesis of 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide typically involves several key steps:

- Formation of Thiazole Derivative: Starting from appropriate thiazole precursors, the synthesis may involve cyclization reactions using sulfur sources and halogenated compounds.

- Acetylation: The thiazole derivative is then acetylated using acetic anhydride or acetyl chloride.

- Piperidine Formation: Piperidine derivatives can be synthesized through reductive amination or by reacting suitable carbonyl compounds with piperidine.

- Final Coupling: The final product is obtained by coupling the piperidine derivative with the sulfonamide group under controlled conditions .

This compound has potential applications in various fields:

- Pharmaceutical Development: Due to its antimicrobial and anticancer properties, it can be developed into new therapeutic agents.

- Research Tool: It can serve as a chemical probe in biological studies to understand disease mechanisms involving thiazole and sulfonamide functionalities.

- Agricultural Chemistry: Potential use in developing agrochemicals targeting specific pests or pathogens.

Interaction studies of 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide with biological targets are crucial for understanding its mechanism of action. These studies typically involve:

- Molecular Docking Experiments: To predict binding affinities with target proteins, particularly those involved in bacterial resistance mechanisms or cancer pathways.

- In vitro Assays: Evaluating the compound's efficacy against various cell lines or microorganisms to determine its therapeutic potential.

Several compounds share structural similarities with 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide. Notable examples include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Chlorobenzenesulfonamide | Sulfonamide group | Antimicrobial |

| Thiazole derivatives | Thiazole ring | Anticancer |

| Piperidine derivatives | Piperidine ring | Analgesic and anti-inflammatory |

Uniqueness

The uniqueness of 1-(2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)acetyl)piperidine-4-carboxamide lies in its combination of a thiazole moiety with a sulfonamide group attached to a piperidine structure, which may enhance its biological activity compared to simpler analogs. This multi-functional approach could lead to more effective therapeutic agents with lower resistance profiles.